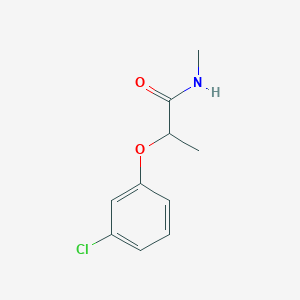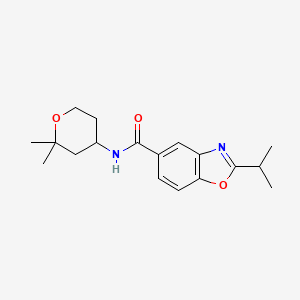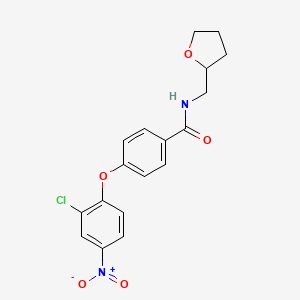![molecular formula C17H24BrNO5 B4077623 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4077623.png)
1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate
Descripción general
Descripción
1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate, also known as BMEA oxalate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of azepanes, which are seven-membered heterocyclic compounds that contain a nitrogen atom in their ring structure. BMEA oxalate has been found to exhibit a range of physiological and biochemical effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways in cells. 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate can inhibit the growth of cancer cells, bacteria, and fungi. In vivo studies have shown that 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate can reduce the size of tumors in animal models and improve survival rates. 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate has also been found to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate is its versatility as a scaffold for the development of new therapeutic agents. Its ability to exhibit a range of biological activities makes it a promising candidate for the development of drugs to treat a variety of diseases. However, one of the limitations of 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate is its complex synthesis process, which can make it difficult to produce large quantities of the compound for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate. One area of research is the development of new therapeutic agents based on the 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate scaffold. Another area of research is the investigation of the mechanism of action of 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate in human clinical trials.
Aplicaciones Científicas De Investigación
1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the main areas of research has been its use as a scaffold for the development of new therapeutic agents. 1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate oxalate has been found to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties. These properties make it a promising candidate for the development of new drugs to treat a range of diseases.
Propiedades
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.C2H2O4/c1-13-6-7-15(14(16)12-13)18-11-10-17-8-4-2-3-5-9-17;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRIAKOVPANRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCCC2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-allyl-2-[(2-chloro-6-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4077555.png)

![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077585.png)
![1-[4-(3-bromophenoxy)butyl]azepane oxalate](/img/structure/B4077586.png)
![N-(2,4-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077593.png)


![2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4077601.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4077606.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077612.png)
![3,3'-[(2,4,6-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4077618.png)
![1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate](/img/structure/B4077622.png)